N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide

TSHR antagonist cAMP assay Graves' disease

Off-target FSHR engagement in thyroid axis studies compromises data integrity. This high-selectivity TSHR antagonist (CAS 2034564-44-6) solves this problem with >122-fold selectivity over FSHR-more than 20-fold better than the nearest nanomolar comparator. - 39 nM potency on rat TSHR, surpassing SYD5115 (48 nM) - Achiral, two-module scaffold (MW 359.5) enables rapid analog synthesis - Validated in human TSHR cAMP assays and FSHR counter-screens for reliable cross-study benchmarking Ideal for Graves' disease models, thyroid cancer research, and GPCR screening panels.

Molecular Formula C18H17NOS3
Molecular Weight 359.52
CAS No. 2034564-44-6
Cat. No. B2633244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide
CAS2034564-44-6
Molecular FormulaC18H17NOS3
Molecular Weight359.52
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C18H17NOS3/c1-21-17-5-3-2-4-15(17)18(20)19-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,20)
InChIKeyXTXGQJJHMUEYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Nanomolar TSHR Antagonist Profile


N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide (CAS 2034564-44-6) is a synthetic small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR), a class A G‑protein‑coupled receptor that drives thyroid function and represents a validated target for Graves' disease, Graves' ophthalmopathy, and thyroid cancer [1]. This compound belongs to the methylthio‑benzamide chemotype and carries a 2,3'-bithiophene moiety linked through an ethyl spacer, distinguishing it from other TSHR antagonists that are built on pyrimidine, thiazolo‑thiopyrano‑isoindole, or quinazolinone scaffolds . It has been profiled in recombinantly expressed human and rat TSHR cAMP assays as well as in human FSHR counter‑screens, yielding high‑resolution, comparator‑grade affinity data [1].

Target Class
TSHR GPCR antagonist profiling
Selectivity Context
FSHR-sparing assay window reported
Species Fit
Human and rat TSHR cross-screening data

Superior Selectivity Over In-Class Antagonists


TSHR‑targeted small molecules span nanomolar to micromolar potencies and diverge drastically in their selectivity over the closely related follicle‑stimulating hormone receptor (FSHR). Simply substituting one TSHR antagonist for another without head‑to‑head selectivity and potency data risks either losing target engagement in the desired concentration window or triggering off‑target endocrine effects via FSHR. The data collated below demonstrate that N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide achieves a TSHR affinity comparable to the most potent clinical candidates while delivering an FSHR‑sparing window that is >20‑fold wider than that of its nearest nanomolar comparator [1]. This differential profile is directly relevant for users requiring a clean pharmacological tool for TSHR‑dependent signalling studies or for preclinical programs that demand minimal FSH‑pathway interference.

FSHR window TSHR/FSHR selectivity margin may shift substantially among chemotypes; reported window differs >20-fold between scaffold classes.
Species bias Rat vs. human potency rank order may invert across TSHR antagonist series, complicating direct model substitution.
Scaffold context Chiral or polycyclic comparators may introduce synthetic and formulation variables absent in the achiral bithiophene scaffold.

Quantitative Differentiation Against Comparators


Human TSHR Potency Advantage

In a head‑to‑head cross‑study comparison of human TSHR antagonism measured by cAMP reduction in HEK293 cells, N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide (IC50 = 82 nM) is approximately 250‑fold more potent than TSHR antagonist S37a (IC50 ≈ 20 µM) [1]. Both assays employed Eu‑cAMP tracer‑based TR‑FRET detection after 2 h incubation, allowing direct potency ranking.

hTSHR Potency
Cross-study comparable
IC50 82 nM vs. 20 µM for S37a
~250-fold lower concentration
Supports wider concentration window for pathway studies
HEK293-hTSHR cAMP TR-FRET; 2 h incubation
TSHR antagonist cAMP assay Graves' disease

FSHR Selectivity Window

When counter‑screened against human FSHR, N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide exhibited an IC50 >10,000 nM, yielding a TSHR/FSHR selectivity ratio of >122‑fold (10,000/82) [1]. In contrast, the chemically distinct nanomolar TSHR antagonist SYD5115 shows an FSHR IC50 of 259 nM, translating to a selectivity window of only ≈4.2‑fold (259/62) . The >20‑fold wider selectivity margin of the target compound is a class‑defining feature.

FSHR Selectivity
Cross-study comparable
Ratio >122-fold vs. ≈4.2-fold for SYD5115
FSHR IC50 >10,000 nM
Reported higher selectivity margin for TSHR-focused models
Human FSHR counter-screen
TSHR selectivity FSHR counter-screen glycoprotein hormone receptor

Rat TSHR Species Potency

In rat FRTL‑5 thyroid cells, the target compound achieves an IC50 of 39 nM [1], making it more potent on the rodent receptor than on the human orthologue (82 nM) – a profile that is inverted relative to SYD5115 (rTSHR IC50 48 nM, hTSHR IC50 62 nM) and to S37a (rTSHR IC50 ~40 µM, hTSHR IC50 ~20 µM) . This species‑activity bias is valuable for studies that use rat models to predict human pharmacodynamics.

Rat TSHR Potency
Cross-study comparable
IC50 39 nM in FRTL-5 cells
More potent than human orthologue
Supports rodent model-response studies without potency gap
Rat thyroid cell cAMP assay
rat TSHR species potency in‑vivo model translation

Scaffold Simplicity and Synthetic Access

The target compound (MW = 359.5 g/mol) is built on a modular scaffold that couples a 2‑(methylthio)benzamide head with a 2,3'‑bithiophene‑ethyl tail . In contrast, SYD5115 (MW = 438.5 g/mol) incorporates a chiral dihydropyrrole‑pyrimidine core with a spiro‑cyclohexyl ring and a carbamate side chain , while S37a (MW = 460.6 g/mol) features a rigid thiazolo‑thiopyrano‑isoindole‑trione system . The lower molecular weight and the absence of stereocenters in the target compound reduce synthetic complexity and may facilitate analog generation for structure‑activity relationship campaigns.

Scaffold Attributes
Class-level inference
MW 359.5; achiral bithiophene-benzamide
18–22% lower MW than clinical-stage comparators
May simplify analog synthesis for SAR campaigns
Data to verify; structural inference only
chemical scaffold bithiophene molecular weight synthetic accessibility

Intra-Series FSHR Discrimination

Within the same Byondis‑contributed dataset, a closely related analog (BDBM50614118, CHEMBL5288635) exhibits an FSHR IC50 of 8,240 nM, while the target compound pushes the IC50 beyond 10,000 nM [1][2]. This intra‑series improvement confirms that the bithiophene‑ethyl linker in the target compound contributes to enhanced FSHR discrimination compared with analogs that carry different core modifications.

Intra-Series FSHR
Head-to-head
IC50 >10,000 nM vs. 8,240 nM for analog
Within Byondis TSHR antagonist series
Intra-series evidence attributes selectivity to linker structure
Same screening cascade data
FSHR inhibition SAR Byondis series cross‑reactivity

Potency Versus First-Generation Probe

NCGC00161856, the first reported small‑molecule TSHR inverse agonist, inhibits TSH‑stimulated cAMP production with an IC50 of 780 nM . The target compound achieves an IC50 of 82 nM under analogous human TSHR cAMP conditions [1], representing a 9.5‑fold potency improvement. While NCGC00161856 acts as an inverse agonist (suppressing basal cAMP) rather than a pure antagonist, the substantially lower IC50 of the target compound enables a wider dynamic range in competitive‑antagonism experimental designs.

vs. First Probe
Cross-study comparable
IC50 82 nM vs. 780 nM for NCGC00161856
9.5-fold lower concentration
Supports broader dynamic range versus historical probe
Comparable hTSHR cAMP conditions
TSHR inverse agonist cAMP inhibition probe compound

Research and Procurement Applications


Glycoprotein Hormone Receptor Deconvolution

Investigators aiming to disentangle TSHR‑mediated signalling from FSHR‑mediated effects in thyroid‑gonadal axis studies require a high‑selectivity antagonist. With >122‑fold selectivity over FSHR [1] – more than 20‑fold better than SYD5115 – this compound enables selective TSHR blockade at concentrations up to 1 µM without engaging FSHR, making it suitable for mechanistic studies in primary thyrocytes, thyroid cell lines, and co‑culture systems where FSH crosstalk must be avoided.

Rodent Models of Graves' Disease

The compound's 39 nM potency on rat TSHR [1] surpasses that of SYD5115 (48 nM) and far exceeds S37a (≈40 µM) , making it a preferred starting point for in‑vivo Graves' disease models in rats. The strong rat‑human potency correlation facilitates translational dose‑response modelling, while the low molecular weight (359.5 g/mol) supports formulation flexibility for intraperitoneal or oral dosing studies.

Modular Scaffold for SAR Expansion

Medicinal chemistry teams performing hit‑to‑lead optimization on TSHR antagonists can leverage the achiral, two‑module architecture of this compound (methylthio‑benzamide head + bithiophene‑ethyl tail) [1] as a synthetically accessible core for parallel analog synthesis. The scaffold's lower molecular weight and absence of stereocenters compared to SYD5115 and S37a reduce synthetic cycle times and facilitate rapid exploration of substitution vectors, accelerating SAR table generation.

Benchmarking Panel Reference Antagonist

Contract research organizations and screening centers that maintain internal panels of GPCR reference antagonists can use this compound as a high‑selectivity TSHR benchmark. Its well‑documented potency, selectivity over FSHR, and species‑specific activity profile [1] provide a quantitative anchor for evaluating novel TSHR ligands, enabling reliable cross‑study comparison when incorporated alongside SYD5115 and NCGC00161856 .

Application
Selection Property
Validation Focus
Glycoprotein hormone receptor deconvolution
TSHR/FSHR selectivity review
FSHR counter-screen at working concentrations
Rodent thyroid model studies
Rat TSHR potency confirmation
Species-matched dose-response in FRTL-5 or in vivo model
Medicinal chemistry SAR expansion
Achiral modular scaffold
Synthetic accessibility and analog generation throughput
GPCR panel benchmarking
Documented selectivity and species profile
Cross-study comparator consistency
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